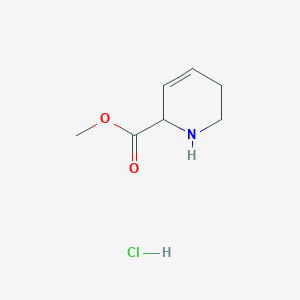

Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride” is a chemical compound. It is a derivative of the compound “Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate” which has the molecular formula C7H11NO2 . It is also related to “1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)”, a piperidine derivative and dopaminergic neurotoxin used in neurological research .

Synthesis Analysis

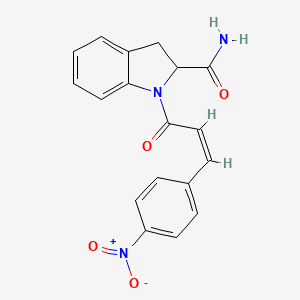

The synthesis of related compounds has been reported in the literature. For instance, “Methyl 1-(2-chloroacetyl)-4‑hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate” was synthesized by the condensation of 3-carboxymethyl-2,6-diphenylpiperidine-4-one with chloroacetylchloride .Molecular Structure Analysis

The molecular structure of “Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate” includes a pyridine ring with a methyl ester group. The molecular weight is 141.1677 . The related compound “1-Methyl-1,2,3,6-tetrahydropyridine” has a molecular weight of 97.16 g/mol .科学的研究の応用

Synthesis and Chemical Transformations

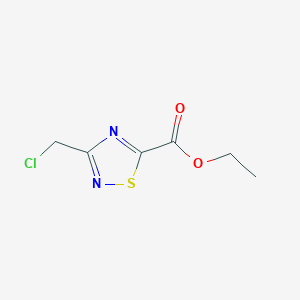

- Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate; hydrochloride and its derivatives have been extensively researched in the context of organic synthesis. One study demonstrated the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in a [4 + 2] annulation process with N-tosylimines, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

- Another research focused on the synthesis of novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, which involved the transformation of related compounds, demonstrating the compound's versatility in organic chemistry (Shastri & Post, 2019).

Biological and Pharmacological Research

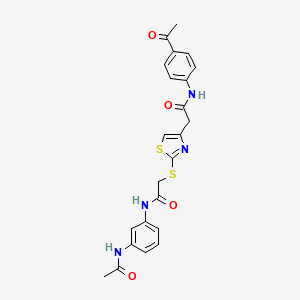

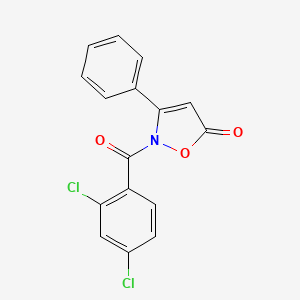

- The tetrahydropyridine-3-carboxylic acid derivatives, including methyl 1,2,3,6-tetrahydropyridine-6-carboxylate; hydrochloride, have shown various biological activities, leading to their use in pharmacological research. They have been synthesized through different chemical processes like phosphine-catalyzed ring-forming reactions and ring-closing metathesis (Kim, Kim, Moon, & Kim, 2016).

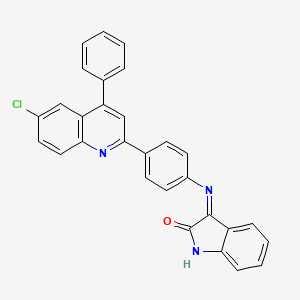

- A study highlighted the chemistry and pharmacology of tetrahydropyridines, including the neurotoxic properties of certain derivatives. This research is essential for understanding structure-activity relationships and for the design of drug candidates (Mateeva, Winfield, & Redda, 2005).

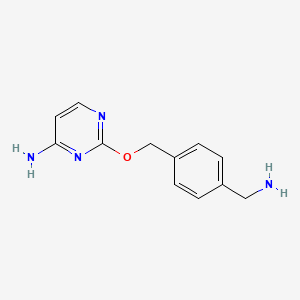

Applications in Synthesis of Antimicrobial Agents

- Research has been conducted on the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from derivatives of methyl 1,2,3,6-tetrahydropyridine-6-carboxylate. These compounds exhibited significant antimicrobial activity, showing the compound's potential in creating new antimicrobial agents (Al-Omar & Amr, 2010).

作用機序

Mode of Action

It’s worth noting that similar compounds have been known to interact with their targets, leading to a cascade of biochemical reactions .

Biochemical Pathways

It’s known that similar compounds can influence a variety of pathways, leading to downstream effects that can impact cellular function and overall physiology .

Pharmacokinetics

Pharmacokinetic properties play a crucial role in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination .

Result of Action

Similar compounds have been known to induce a range of effects at the molecular and cellular level, influencing cell function, signaling pathways, and overall physiological responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-7354834. Factors such as pH, temperature, presence of other compounds, and the specific biological environment can impact how the compound interacts with its targets and exerts its effects .

特性

IUPAC Name |

methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h2,4,6,8H,3,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLQKEJYXJJYFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C=CCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluoroanilino)methylene]malononitrile](/img/structure/B2864033.png)

![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2864035.png)

![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2864036.png)

![1-(Azepan-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2864041.png)

![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2864048.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864049.png)

![N~1~-(3-ethylphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2864052.png)